molecular formula C14H7BrCl2N2O B3706696 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B3706696
M. Wt: 370.0 g/mol
InChI Key: SPKUJVVXLOXRFP-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUJVVXLOXRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be carried out using strong nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds in the oxadiazole family, such as:

    3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(4-methylphenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a bromine atom.

    3-(4-nitrophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a bromine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents on the phenyl rings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

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